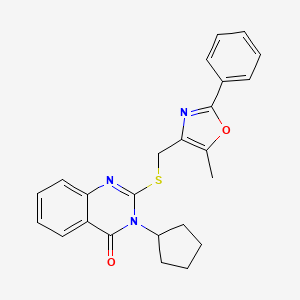

3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-16-21(25-22(29-16)17-9-3-2-4-10-17)15-30-24-26-20-14-8-7-13-19(20)23(28)27(24)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDDAIFLYTUHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with the CAS number 938810-25-4, is a novel compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. Its unique structure, characterized by the presence of both quinazolinone and oxazole moieties, suggests a multifaceted mechanism of action.

The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The compound's structure includes a cyclopentyl group and a thioether linkage, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O2S |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 938810-25-4 |

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. Specifically, studies have shown that compounds related to this compound demonstrate significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited potent cytotoxicity with an IC50 value significantly lower than that of the positive control lapatinib.

- A2780 (Ovarian Cancer) : Similar results were observed, where the compound showed enhanced cytotoxic effects compared to standard treatments.

Table: Cytotoxicity Results

| Cell Line | Compound IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 0.20 ± 0.02 | 5.9 ± 0.74 |

| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |

The biological activity of this compound is attributed to its ability to inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that it acts as an ATP non-competitive inhibitor for certain kinases and an ATP competitive inhibitor for others.

Key Findings:

- CDK2 Inhibition : The compound showed strong inhibitory activity against CDK2 with an IC50 comparable to imatinib.

- HER2 Inhibition : Notably effective against HER2 with an IC50 value similar to lapatinib.

Case Studies

Recent studies have synthesized various derivatives of quinazolinone and evaluated their biological activities:

- Cytotoxicity Against MCF-7 : Compounds derived from quinazolinone demonstrated IC50 values ranging from 0.20 µM to higher values depending on structural modifications.

- Inhibitory Activity : Compounds were tested for their ability to inhibit key cancer-related kinases, revealing a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Key Observations:

- C2 Substituents : The oxazole-thioether moiety distinguishes it from triazolylthioether derivatives (e.g., ), which exhibit potent antimicrobial activity. Oxazole rings are less polar than triazoles, possibly altering target binding.

- Molecular Weight: The target compound (~447.5 g/mol) falls within the typical range for bioactive quinazolinones, which often range between 400–500 g/mol .

Antimicrobial Activity

Triazolylthioether derivatives, such as VIIs and VIIh (EC50: 22.1–47.6 μg/mL against Xanthomonas spp. and Pellicularia sasakii), demonstrate superior efficacy to commercial agrochemicals like bismerthiazol and hymexazol . The target compound’s oxazole-thioether group may offer distinct bioactivity due to oxazole’s role in π-π stacking and hydrogen bonding .

Kinase Inhibition

The target compound’s oxazole ring could similarly interact with kinase ATP-binding pockets.

Q & A

Basic: What are the common synthetic routes for introducing thioether substituents at the 2-position of quinazolin-4(3H)-one scaffolds?

The synthesis of 2-thioether quinazolinones typically involves condensation of 2-mercaptoquinazolin-4(3H)-one intermediates with halogenated alkyl/aryl precursors. For example, in analogous compounds, 2-mercaptoquinazolin-4(3H)-one (235) reacts with bromomethyl derivatives (e.g., 236) under reflux conditions in polar aprotic solvents like DMF or ethanol, yielding thioether-linked products (e.g., 237) . Catalysts such as anhydrous sodium acetate or bases like triethylamine are often used to facilitate nucleophilic substitution. Reaction times vary (8–12 hours), and yields range from 69% to 85% depending on steric and electronic effects of substituents .

Advanced: How can computational methods optimize the electronic properties of the quinazolinone core for targeted bioactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict molecular orbital distributions, charge densities, and reactive sites. For instance, exact-exchange terms in DFT improve accuracy in thermochemical properties (e.g., atomization energies, ionization potentials), aiding in the design of electron-deficient quinazolinones for enzyme inhibition. Basis sets like 6-31G* and solvent models (e.g., PCM) refine predictions of solubility and intermolecular interactions . These methods help prioritize substituents (e.g., electron-withdrawing groups on the oxazole ring) to enhance binding affinity in biological assays .

Basic: What spectroscopic techniques validate the structural integrity of synthesized quinazolinone derivatives?

- IR Spectroscopy : Confirms functional groups via characteristic absorptions (e.g., C=O stretch at ~1680–1665 cm⁻¹, C-S-C at ~690 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent environments. For example, the cyclopentyl proton signal appears as a multiplet at δ 1.5–2.0 ppm, while aromatic protons from the phenyloxazole moiety resonate at δ 7.3–7.8 ppm .

- Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How do steric effects of the cyclopentyl group influence regioselectivity in substitution reactions?

The cyclopentyl group at N3 introduces steric hindrance, directing electrophilic attacks to less hindered positions. For example, in analogous compounds, bulky 3-substituents (e.g., benzyl) reduce reactivity at the adjacent 2-position, favoring modifications at the 6- or 7-positions of the quinazolinone core. Molecular dynamics simulations can quantify steric parameters (e.g., Tolman cone angles) to predict reactivity trends .

Basic: What methodologies assess the biological activity of quinazolin-4(3H)-one derivatives?

- Enzyme Inhibition Assays : For acetylcholinesterase (AChE), compounds are incubated with AChE and substrate (e.g., acetylthiocholine), and activity is measured via Ellman’s method (absorbance at 412 nm). IC₅₀ values are compared to reference drugs like donepezil .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate antitumor potential. Compounds with IC₅₀ < 10 µM are prioritized for further study .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve bioavailability.

- Microsomal Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vivo efficacy to guide structural optimization .

Basic: What are the stability considerations for storing quinazolinone derivatives?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of thioether linkages.

- Solubility : Lyophilize compounds with low aqueous solubility (e.g., >100 µM in DMSO) for long-term stability .

Advanced: How can regioselective functionalization of the oxazole ring enhance pharmacological profiles?

Introducing electron-donating groups (e.g., methoxy) at the 5-position of the oxazole ring increases π-π stacking with enzyme active sites. For example, 5-methyl-2-phenyloxazole derivatives show enhanced AChE inhibition compared to unsubstituted analogs. Directed ortho-metalation or cross-coupling (e.g., Suzuki-Miyaura) enables precise modifications .

Basic: What chromatographic techniques purify quinazolinone derivatives?

- Flash Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related analogs (e.g., isomers with differing cyclopentyl orientations) .

Advanced: How do solvent effects impact reaction kinetics in quinazolinone synthesis?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, accelerating thioether formation. Conversely, protic solvents (e.g., ethanol) favor SN1 mechanisms but may reduce yields due to side reactions. Computational solvent parameterization (e.g., Kamlet-Taft) quantifies polarity and hydrogen-bonding effects to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.